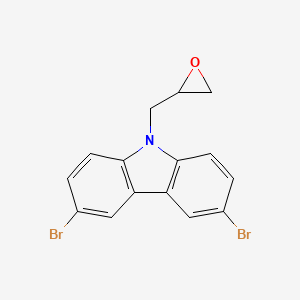

3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole

Description

Properties

IUPAC Name |

3,6-dibromo-9-(oxiran-2-ylmethyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Br2NO/c16-9-1-3-14-12(5-9)13-6-10(17)2-4-15(13)18(14)7-11-8-19-11/h1-6,11H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMRGIDWASSLGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

85458-14-6 | |

| Record name | 9H-Carbazole, 3,6-dibromo-9-(2-oxiranylmethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85458-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30379559 | |

| Record name | 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85446-05-5 | |

| Record name | 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dibromo-9-[(oxiran-2-yl)methyl]-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole, a key intermediate in the development of novel therapeutics and advanced organic electronic materials. This document details the experimental protocols, presents key quantitative data, and illustrates the relevant biological and experimental workflows.

Introduction

This compound is a substituted carbazole derivative featuring bromine atoms at the 3 and 6 positions and an oxirane-containing side chain at the 9-position. This unique structure makes it a valuable building block in medicinal chemistry and materials science. The bromine atoms serve as versatile handles for further functionalization via cross-coupling reactions, while the reactive epoxide ring allows for the introduction of various functionalities.

Notably, this compound is a crucial precursor for the synthesis of the P7C3 class of neuroprotective agents, which have shown promise in preclinical models of neurodegenerative diseases by inhibiting neuronal apoptosis.[1][2] Furthermore, carbazole derivatives are widely utilized in the field of organic electronics as hole transport materials in Organic Light-Emitting Diodes (OLEDs) due to their excellent charge transport properties and thermal stability.[3]

Synthesis Methodology

The synthesis of this compound is a two-step process that begins with the bromination of 9H-carbazole, followed by the N-alkylation of the resulting dibrominated intermediate.

Step 1: Synthesis of 3,6-dibromo-9H-carbazole

The initial step involves the electrophilic bromination of the carbazole core.

Experimental Protocol:

A solution of 9H-carbazole in dimethylformamide (DMF) is cooled to 0°C in an ice bath. To this cooled solution, a solution of N-bromosuccinimide (NBS) (2.1 equivalents) in DMF is added slowly. The reaction mixture is then allowed to warm to room temperature and is stirred overnight. The product is precipitated by the addition of water, filtered, and washed with water to yield 3,6-dibromo-9H-carbazole.[3]

Step 2: Synthesis of this compound

The second step is the N-alkylation of 3,6-dibromo-9H-carbazole with an appropriate epoxide-containing electrophile.

Experimental Protocol:

A stirred solution of 3,6-dibromocarbazole (19.3 mmol) and powdered potassium hydroxide (23.2 mmol) in dimethylformamide (DMF) (100 mL) is cooled in an ice bath. (R)-glycidyl-3-nitrobenzenesulfonate (19.3 mmol) is then added dropwise to the solution. After the addition, the ice bath is removed, and the reaction mixture is stirred overnight at ambient temperature. The reaction is quenched by diluting with water, and the aqueous layer is washed several times with water and then with brine. The organic layer is dried over sodium sulfate, filtered, and concentrated to yield the final product, which can be used without additional purification.[1]

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Step 1: 3,6-dibromo-9H-carbazole Synthesis | ||

| Yield | Quantitative | [1] |

| Step 2: this compound Synthesis | ||

| Yield | Quantitative | [1] |

| Product Characterization | ||

| Molecular Formula | C₁₅H₁₁Br₂NO | [4][5] |

| Molecular Weight | 381.06 g/mol | [6] |

| Purity (Commercial) | 95-97% | [4][5] |

Characterization Data

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

-

¹H NMR (CDCl₃): The proton NMR spectrum of the compound is a key analytical tool for structural confirmation.[1]

Applications and Workflows

Neuroprotective Agent Precursor

This compound is a key intermediate in the synthesis of the P7C3 family of neuroprotective compounds. These compounds have been shown to protect neurons from apoptosis.

Caption: Synthesis and neuroprotective mechanism of P7C3 compounds.

Organic Light-Emitting Diodes (OLEDs)

Carbazole derivatives are essential components in the fabrication of OLEDs, where they function as the hole transport layer (HTL).

Caption: Sequential deposition process in OLED fabrication.

Conclusion

The synthesis of this compound is a straightforward and high-yielding process. The resulting compound is a versatile intermediate with significant potential in both medicinal chemistry, as a precursor to neuroprotective agents, and in materials science for the development of advanced organic electronic devices. The detailed protocols and data presented in this guide are intended to support researchers in these exciting and rapidly evolving fields.

References

- 1. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a neuroprotective chemical, (S)-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with improved druglike properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. This compound 95% | CAS: 85446-05-5 | AChemBlock [achemblock.com]

- 6. Compound 3,6-dibromo-9-[(oxiran-2-yl)methyl]-9H-carbazole - Chemdiv [chemdiv.com]

A Technical Guide to 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole (CAS: 85446-05-5): A Key Intermediate in Neuroprotective Drug Development

Abstract: This technical guide provides a comprehensive overview of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole, a pivotal chemical intermediate identified by its CAS number 85446-05-5. The document details its physicochemical properties, provides a step-by-step synthesis protocol, and explores its reactivity and significant applications, particularly its role in the enantioselective synthesis of advanced neuroprotective agents like (-)-P7C3-S243. This whitepaper is intended for researchers, medicinal chemists, and professionals in drug development who are interested in the carbazole scaffold and its potential in modern therapeutics.

Physicochemical and Structural Data

This compound is a halogenated N-substituted carbazole derivative. The presence of bromine atoms at the C3 and C6 positions makes it an ideal substrate for further functionalization through cross-coupling reactions, while the reactive oxirane (epoxide) moiety allows for nucleophilic additions, making it a versatile building block in organic synthesis.

| Property | Data | Source(s) |

| CAS Number | 85446-05-5 | [1][2][3] |

| Molecular Formula | C₁₅H₁₁Br₂NO | [1][4] |

| Molecular Weight | 381.07 g/mol | [3] |

| IUPAC Name | This compound | [1][3] |

| Appearance | Powder or liquid | [2] |

| Purity | Commercially available in 95%, 97%, and 99% purities. | [2][3] |

| Canonical SMILES | BrC1=CC=C2C(=C1)C1=CC(Br)=CC=C1N2CC1CO1 | [1] |

| InChI Key | DGMRGIDWASSLGY-UHFFFAOYSA-N | [1] |

| MDL Number | MFCD00218277 | [1][3] |

Synthesis and Experimental Protocols

The synthesis of this compound, particularly its chiral variants, is well-documented, highlighting its importance in stereospecific drug development. The primary route involves the N-alkylation of 3,6-dibromocarbazole.

Synthetic Workflow

The synthesis is achieved by reacting 3,6-dibromocarbazole with a suitable glycidyl derivative under basic conditions. The following diagram illustrates the general workflow for synthesizing the (S)-enantiomer.

Caption: Synthesis of (-)-(S)-3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole.

Detailed Experimental Protocol for (-)-(S)-Enantiomer

The following protocol is adapted from a published method for the enantioselective synthesis of the title compound, which serves as a key intermediate.[5]

Materials:

-

3,6-dibromocarbazole (19.3 mmol)

-

Powdered potassium hydroxide (23.2 mmol)

-

(R)-glycidyl-3-nitrobenzenesulfonate (19.3 mmol)

-

Dimethylformamide (DMF) (100 mL)

-

Water

-

Brine solution

Procedure:

-

A solution of 3,6-dibromocarbazole (6.27 g, 19.3 mmol) and powdered potassium hydroxide (1.30 g, 23.2 mmol) in dimethylformamide (100 mL) is prepared in a suitable reaction vessel.

-

The stirred solution is cooled in an ice bath.

-

(R)-glycidyl-3-nitrobenzenesulfonate (5.01 g, 19.3 mmol) is added dropwise to the cooled mixture.[5]

-

Following the addition, the ice bath is removed, and the reaction mixture is stirred overnight at ambient temperature to allow the reaction to proceed to completion.[5]

-

Work-up: The reaction mixture is diluted with water.

-

The aqueous mixture is washed several times with water and subsequently with brine to purify the product.[5]

Chemical Reactivity

The utility of this compound as a synthetic intermediate stems from two key reactive sites within its structure.

-

The Oxirane (Epoxide) Ring: This strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening. This reaction is fundamental to its role in building larger, more complex molecules.

-

The Dibrominated Carbazole Core: The bromine atoms at the C-3 and C-6 positions are suitable leaving groups for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents onto the carbazole skeleton.[6]

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound, CasNo.85446-05-5 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 3. This compound 95% | CAS: 85446-05-5 | AChemBlock [achemblock.com]

- 4. Compound 3,6-dibromo-9-[(oxiran-2-yl)methyl]-9H-carbazole - Chemdiv [chemdiv.com]

- 5. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ossila.com [ossila.com]

An In-depth Technical Guide to the Molecular Structure of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic properties of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide leverages established chemical principles and data from closely related analogues to present a robust predictive analysis.

Molecular Structure and Properties

This compound possesses a core carbazole heterocycle, which is a tricyclic aromatic amine consisting of two benzene rings fused to a central pyrrole ring. The bromine atoms at the 3 and 6 positions significantly influence the electronic properties of the aromatic system and provide reactive handles for further chemical modifications. The nitrogen atom of the carbazole is substituted with an oxiran-2-ylmethyl (glycidyl) group, introducing a reactive epoxide functionality.

Table 1: General Molecular Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 85446-05-5 | [1][2] |

| Molecular Formula | C₁₅H₁₁Br₂NO | [1][2] |

| Molecular Weight | 381.06 g/mol | [3] |

| Canonical SMILES | C(C1CO1)n1c2ccc(cc2c2cc(ccc12)Br)Br | [3] |

Synthesis

The synthesis of this compound is achieved via the N-alkylation of 3,6-dibromo-9H-carbazole. This reaction typically proceeds by deprotonation of the carbazole nitrogen with a suitable base, followed by nucleophilic attack on an electrophile containing the oxirane moiety, such as epichlorohydrin or 2-(chloromethyl)oxirane.

Proposed Synthetic Workflow

The logical flow for the synthesis of the title compound is outlined below, starting from the commercially available carbazole.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of the precursor and the final product, based on established methods for analogous compounds.[4][5]

Step 1: Synthesis of 3,6-dibromo-9H-carbazole (Precursor)

-

Materials:

-

Carbazole

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Deionized water

-

-

Procedure:

-

Dissolve carbazole in DMF in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of NBS (2.1 equivalents) in DMF to the cooled carbazole solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Precipitate the product by adding deionized water to the reaction mixture.

-

Collect the precipitate by filtration and wash thoroughly with deionized water.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

-

Step 2: Synthesis of this compound

-

Materials:

-

3,6-dibromo-9H-carbazole

-

Epichlorohydrin (or 2-(chloromethyl)oxirane)

-

A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (KOH))

-

Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile, or acetone)

-

Deionized water

-

-

Procedure:

-

To a solution of 3,6-dibromo-9H-carbazole in the chosen anhydrous solvent, add the base portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for 30-60 minutes to ensure complete deprotonation of the carbazole nitrogen.

-

Add epichlorohydrin (typically 1.1-1.5 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture (temperature will depend on the solvent and base used, typically 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid base like K₂CO₃ was used, filter off the inorganic salts.

-

Quench the reaction by the slow addition of deionized water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-1, H-8 | ~ 8.1 - 8.2 | d | 2H | Aromatic protons adjacent to the nitrogen and ortho to the bromine. |

| H-2, H-7 | ~ 7.5 - 7.6 | dd | 2H | Aromatic protons meta to the bromine. |

| H-4, H-5 | ~ 7.3 - 7.4 | d | 2H | Aromatic protons adjacent to the bromine. |

| N-CH₂ | ~ 4.3 - 4.5 | m | 2H | Methylene protons attached to the carbazole nitrogen. |

| O-CH | ~ 3.2 - 3.4 | m | 1H | Methine proton of the oxirane ring. |

| O-CH₂ | ~ 2.8 - 3.0 and ~ 2.6 - 2.8 | m | 2H | Methylene protons of the oxirane ring. |

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3, C-6 | ~ 112 - 114 |

| C-4a, C-4b | ~ 123 - 125 |

| C-1, C-8 | ~ 124 - 126 |

| C-2, C-7 | ~ 129 - 131 |

| C-8a, C-9a | ~ 139 - 141 |

| N-CH₂ | ~ 47 - 49 |

| O-CH | ~ 50 - 52 |

| O-CH₂ | ~ 44 - 46 |

Table 4: Predicted Key IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1300 - 1350 | Strong |

| Asymmetric Oxirane C-O-C Stretch | ~ 1250 | Strong |

| C-Br Stretch | 550 - 650 | Strong |

Logical Relationships in Spectroscopic Analysis

The structural elucidation of this compound relies on the correlation of different spectroscopic signals.

Caption: Correlation of spectroscopic data for structural confirmation.

Conclusion

This compound is a valuable building block, particularly in materials science and medicinal chemistry, owing to its combination of a tunable carbazole core and a reactive epoxide functionality. While direct experimental data is sparse, its synthesis and structural properties can be reliably predicted based on established chemical knowledge of related compounds. This guide provides a foundational understanding for researchers and developers working with this and similar molecules. Further experimental validation of the predicted data is encouraged for any critical applications.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound 95% | CAS: 85446-05-5 | AChemBlock [achemblock.com]

- 3. Compound 3,6-dibromo-9-[(oxiran-2-yl)methyl]-9H-carbazole - Chemdiv [chemdiv.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. compoundchem.com [compoundchem.com]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Spectral Properties of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the anticipated spectral properties of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole. Due to the limited availability of direct experimental data for this specific molecule in public literature, this paper leverages data from closely related analogs, particularly 3,6-dibromocarbazole and its N-alkylated derivatives, to project its spectral characteristics. The document outlines the experimental protocols necessary for its full spectral characterization and is intended to serve as a comprehensive resource for researchers working with this and similar compounds.

Introduction

Carbazole and its derivatives are a significant class of heterocyclic compounds, widely recognized for their unique photophysical and electronic properties.[1] The carbazole scaffold is a key component in the design of functional materials for organic electronics, as well as a privileged structure in medicinal chemistry. The strategic introduction of bromine atoms at the 3 and 6 positions of the carbazole core provides a versatile platform for further functionalization, allowing for the fine-tuning of the molecule's properties.[2] The addition of an oxiran-2-ylmethyl group at the 9-position introduces a reactive epoxide moiety, opening avenues for its use as a monomer in polymerization reactions or as a covalent linker in bioconjugation.

This guide focuses on the spectral properties of this compound, providing predicted data for its Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis) absorption, fluorescence, and mass spectrometry (MS) characteristics. Furthermore, it details the standard experimental protocols for obtaining this spectral data.

Predicted Spectral Properties

The following sections detail the anticipated spectral data for this compound. This information is inferred from the known spectral properties of 3,6-dibromocarbazole and the expected influence of the N-(oxiran-2-ylmethyl) substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in Table 1. These predictions are based on the known spectra of 3,6-dibromocarbazole and the typical chemical shifts observed for N-alkyl and oxirane groups.[3][4]

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-1, H-8 | ~ 8.15 (d) | ~ 123.5 |

| H-2, H-7 | ~ 7.55 (dd) | ~ 129.0 |

| H-4, H-5 | ~ 7.30 (d) | ~ 111.5 |

| C-3, C-6 | - | ~ 113.0 |

| C-9a, C-4a | - | ~ 139.0 |

| C-4b, C-8a | - | ~ 123.0 |

| N-CH₂ | ~ 4.40 (m) | ~ 48.0 |

| CH (oxirane) | ~ 3.30 (m) | ~ 51.0 |

| CH₂ (oxirane) | ~ 2.80 (m), ~ 2.60 (m) | ~ 45.0 |

Note: Chemical shifts are approximate and may vary depending on the solvent and other experimental conditions. d = doublet, dd = doublet of doublets, m = multiplet.

UV-Visible (UV-Vis) Absorption Spectroscopy

Substituted carbazoles typically exhibit strong absorption bands in the UV-visible region, corresponding to π-π* electronic transitions.[2] The introduction of an N-alkyl group generally causes minor shifts in the absorption maxima compared to the parent 3,6-dibromocarbazole.[3] The predicted UV-Vis absorption data is presented in Table 2.

Table 2: Predicted UV-Vis Absorption Data for this compound in Dichloromethane

| Parameter | Predicted Value |

| λmax (π-π) | ~ 295 nm |

| λmax (π-π) | ~ 330 nm |

| Molar Absorptivity (ε) | High (in the order of 10⁴ L mol⁻¹ cm⁻¹) |

Fluorescence Spectroscopy

Many carbazole derivatives are highly fluorescent. The emission properties are largely dictated by the carbazole core.[1] N-alkylation is not expected to significantly alter the emission wavelength compared to the parent 3,6-dibromocarbazole. The predicted fluorescence data is summarized in Table 3.

Table 3: Predicted Fluorescence Data for this compound in Dichloromethane

| Parameter | Predicted Value |

| Excitation Wavelength (λex) | ~ 330 nm |

| Emission Wavelength (λem) | ~ 350 - 370 nm |

| Stokes Shift | ~ 20 - 40 nm |

| Quantum Yield (ΦF) | Moderate to High |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₁Br₂NO), the expected mass spectral data is presented in Table 4.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 380.9 | Based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O) |

| [M+H]⁺ | 381.9 | In case of soft ionization techniques like ESI |

| [M+Na]⁺ | 403.9 | Common adduct in ESI-MS |

| Isotopic Pattern | A characteristic pattern due to the two bromine atoms (⁷⁹Br and ⁸¹Br) will be observed. |

Experimental Protocols

The following sections provide detailed methodologies for the spectral characterization of this compound.

General Synthesis Workflow

The synthesis of the title compound would typically involve the N-alkylation of 3,6-dibromocarbazole with an appropriate oxirane-containing electrophile, such as epichlorohydrin, in the presence of a base.

Caption: General synthetic workflow for this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for ¹H NMR. For ¹³C NMR, a more concentrated sample of 20-50 mg may be necessary.[5]

-

Transfer the solution to a 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

Instrumentation and Data Acquisition:

-

Record the spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence and acquire the spectrum over a longer period to account for the lower natural abundance and sensitivity of the ¹³C nucleus.

UV-Visible Absorption Spectroscopy

Sample Preparation:

-

Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., dichloromethane or THF) with a known concentration.

-

Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) from the stock solution.[2]

Instrumentation and Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.[6]

-

Fill one quartz cuvette with the sample solution and a reference cuvette with the pure solvent.

-

Scan the desired wavelength range (e.g., 250-500 nm) to record the absorption spectrum.[2]

Fluorescence Spectroscopy

Sample Preparation:

-

Use the same solution prepared for UV-Vis absorption measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[2]

Instrumentation and Data Acquisition:

-

Use a spectrofluorometer.

-

Excite the sample at a fixed wavelength, typically at the absorption maximum (λmax).

-

Record the emission spectrum by scanning a wavelength range longer than the excitation wavelength.

Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the solution as required by the instrument's sensitivity.

Instrumentation and Data Acquisition:

-

Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[7]

-

Acquire the mass spectrum in positive ion mode.

-

Analyze the spectrum for the molecular ion peak and any characteristic fragmentation patterns.

Experimental Characterization Workflow

The comprehensive characterization of a newly synthesized compound like this compound follows a logical progression of analytical techniques.

Caption: General workflow for the spectral characterization of a novel compound.

Conclusion

References

Solubility Profile of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole in organic solvents. A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. This indicates a gap in the publicly available research. In light of this, the guide provides a detailed, generalized experimental protocol for determining the solubility of solid organic compounds such as this compound. To further aid researchers, this document includes illustrative solubility data for a structurally related carbazole derivative and a visual workflow diagram for experimental solubility determination.

Introduction to the Solubility of Carbazole Derivatives

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic aromatic compounds. They are extensively utilized as building blocks in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs), photovoltaic cells, and as key intermediates in medicinal chemistry. The solubility of these compounds in organic solvents is a critical parameter for their synthesis, purification, characterization, and formulation.

Factors such as the nature and position of substituents on the carbazole core, as well as the properties of the solvent (e.g., polarity, hydrogen bonding capability), significantly influence solubility. While general principles suggest that carbazole derivatives are often soluble in common organic solvents like dichloromethane, chloroform, toluene, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), empirical determination of quantitative solubility is essential for process development and optimization.[1][2] The addition of alkyl groups to the carbazole structure is a known strategy to enhance solubility in organic solvents.[3]

This guide focuses on this compound, a derivative functionalized with bromine atoms and an oxirane moiety, suggesting its potential role in polymerization and further chemical modifications. Due to the absence of specific solubility data in the public domain, this document provides the necessary tools and a framework for researchers to determine these crucial physicochemical properties.

Illustrative Solubility Data of a Related Carbazole Derivative

To provide a contextual framework, the following table summarizes the quantitative solubility data for a related compound, 9-ethyl-9H-carbazole-2-carbaldehyde, at ambient temperature (25 °C). This data serves as a valuable reference for selecting potential solvents for this compound and for understanding the potential range of solubility values.

Table 1: Solubility of 9-Ethyl-9H-carbazole-2-carbaldehyde in Various Organic Solvents at 25 °C

| Solvent Class | Solvent | Solubility ( g/100 mL) |

| Aromatic Hydrocarbons | Toluene | ~ 15.2 |

| Benzene | ~ 14.5 | |

| Halogenated Solvents | Dichloromethane | ~ 25.8 |

| Chloroform | ~ 28.1 | |

| Ketones | Acetone | ~ 10.5 |

| Methyl Ethyl Ketone | ~ 9.8 | |

| Ethers | Tetrahydrofuran (THF) | ~ 18.3 |

| Diethyl Ether | ~ 5.2 | |

| Esters | Ethyl Acetate | ~ 8.7 |

| Alcohols | Methanol | ~ 1.5 |

| Ethanol | ~ 2.1 | |

| Isopropanol | ~ 1.8 | |

| Aprotic Polar Solvents | Dimethylformamide (DMF) | ~ 35.4 |

| Dimethyl Sulfoxide (DMSO) | ~ 30.1 | |

| Non-polar Solvents | Hexane | < 0.1 |

Data presented is for illustrative purposes and is based on the solubility of 9-ethyl-9H-carbazole-2-carbaldehyde.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for the experimental determination of the solubility of a solid organic compound like this compound in various organic solvents. The method is based on the principle of creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or test tubes with screw caps

-

Magnetic stirrer and stir bars or an orbital shaker

-

Constant temperature bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. An excess is ensured when undissolved solid remains.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Sample Collection and Dilution:

-

After the equilibration period, cease stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to avoid transferring any solid particles.

-

Transfer the aliquot to a volumetric flask of an appropriate volume.

-

Dilute the sample to the mark with the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a suitable analytical technique (e.g., HPLC or UV-Vis spectrophotometry).

-

Construct a calibration curve by plotting the analytical signal (e.g., absorbance or peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in desired units (e.g., mg/mL, g/L, or mol/L).

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of an organic compound.

Conclusion

While direct quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides researchers with the necessary framework to address this data gap. By understanding the general solubility trends of carbazole derivatives, referencing illustrative data from related compounds, and implementing the detailed experimental protocol provided, scientists and drug development professionals can systematically and accurately determine the solubility of this compound in various organic solvents. This information is paramount for advancing research and development activities involving this compound.

References

Thermal Stability of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole. Due to the absence of direct experimental thermal analysis data for this specific compound in publicly accessible literature, this guide synthesizes information on the thermal behavior of its core components: the 3,6-dibromocarbazole scaffold and the N-linked oxirane (epoxide) group. It outlines standard experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), presents anticipated thermal properties, and proposes a hypothetical thermal decomposition pathway. This document is intended for researchers, scientists, and professionals in drug development and materials science who are working with or developing carbazole-based compounds.

Introduction

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic aromatic compounds. Their unique electronic, photophysical, and thermal properties have established them as crucial building blocks in diverse fields, including organic electronics and pharmaceutical research.[1] The 3,6-dibrominated carbazole scaffold, in particular, offers a versatile platform for synthesizing functional materials for applications such as organic light-emitting diodes (OLEDs) and as a core structure for bioactive molecules.[1][2]

The thermal stability of these compounds is a critical parameter that dictates their processing conditions, operational longevity, and overall reliability in final applications.[1] For pharmaceutical applications, understanding thermal behavior is paramount for defining safe manufacturing parameters and ensuring the stability of drug formulations. This guide focuses on this compound, a derivative incorporating a reactive epoxide moiety, which suggests its potential use as a monomer or crosslinking agent.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₁Br₂NO | [3][4] |

| Molecular Weight | 381.07 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 85446-05-5 | [3] |

| Appearance | Expected to be a solid at room temperature | [1] |

Predicted Thermal Stability and Behavior

While specific experimental data for this compound is unavailable, an analysis of its structural components allows for an educated prediction of its thermal properties.

-

The Carbazole Core: The carbazole ring system is known for its high thermal stability due to its rigid, aromatic structure.[1][5] Functionalization can either enhance or decrease this inherent stability.[1]

-

Bromine Substituents: The presence of bromine atoms on the aromatic ring can influence thermal stability. The C-Br bond is a potential site for initial cleavage at elevated temperatures.[1] Thermal decomposition of brominated aromatic compounds can lead to the release of hydrogen bromide (HBr).[6]

-

The Oxirane (Epoxide) Group: The N-linked (oxiran-2-ylmethyl) or glycidyl group introduces a strained three-membered ring. Epoxide rings are susceptible to ring-opening reactions, which can be initiated thermally.[7][8] The thermal degradation of glycidyl ethers and epoxy resins typically occurs at temperatures above 300°C.[9][10]

Based on these points, it is anticipated that the thermal decomposition of this compound will be a multi-stage process. The initial decomposition is likely to be associated with the oxirane ring, potentially followed by the cleavage of the C-Br bonds at higher temperatures. The carbazole core itself is expected to be the most thermally stable part of the molecule. The overall decomposition temperature is predicted to be high, likely exceeding 300°C, which is characteristic of many carbazole derivatives.[1]

Anticipated Quantitative Data

The following table summarizes the predicted thermal properties based on the analysis of similar compounds. These values should be considered estimates and require experimental verification.

| Parameter | Predicted Value Range | Analysis Method |

| Onset Decomposition Temp. (T₅%) | 300 - 350 °C | TGA |

| Temperature of Max. Decomposition Rate | 350 - 450 °C | TGA/DTG |

| Glass Transition Temperature (Tg) | > 100 °C | DSC |

| Melting Point (Tm) | 150 - 250 °C | DSC |

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.[1]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] This is used to determine the thermal stability and decomposition profile of the material.

Objective: To determine the onset of decomposition, decomposition temperatures, and residual mass.

Methodology:

-

Sample Preparation: Carefully weigh 5-10 mg of the sample into a ceramic or alumina TGA crucible.[12]

-

Instrument Setup: Place the crucible in the TGA instrument.

-

Atmosphere: Use an inert atmosphere, such as nitrogen or argon, with a flow rate of 20-50 mL/min to prevent oxidative decomposition.[13]

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature of 600-800°C. A linear heating rate of 10°C/min is standard.[9]

-

Data Analysis: Plot the percentage of initial mass versus temperature. The derivative of this curve (DTG) can also be plotted to identify the temperatures of the maximum rate of mass loss.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[14] It is used to detect thermal transitions such as melting point (Tm) and glass transition temperature (Tg).

Objective: To determine the glass transition temperature and melting point.

Methodology:

-

Sample Preparation: Weigh 5-10 mg of the sample into an aluminum DSC pan and seal it with a lid.[14] Prepare an empty sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Atmosphere: Use an inert atmosphere, such as nitrogen, with a flow rate of 20-50 mL/min.

-

Temperature Program: A heat-cool-heat cycle is typically employed:

-

First Heat: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 250°C) at a rate of 10°C/min. This removes any prior thermal history.

-

Cool: Cool the sample at a controlled rate (e.g., 10°C/min) back to a sub-ambient temperature (e.g., 0°C).

-

Second Heat: Heat the sample again at 10°C/min to the final temperature. The glass transition and melting point are typically determined from this second heating scan.[15]

-

-

Data Analysis: Plot the heat flow versus temperature. The glass transition will appear as a step change in the baseline, and melting will be an endothermic peak.

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Hypothetical Thermal Decomposition Pathway

The thermal decomposition of this compound is likely to proceed through a series of steps, initiated by the weakest bonds in the molecule under thermal stress.

-

Initial Stage (Lower Temperature): The decomposition is likely to begin with the N-CH₂ bond or reactions involving the highly strained epoxide ring. Ring-opening of the epoxide can occur, leading to reactive intermediates that could potentially polymerize or fragment.

-

Intermediate Stage: As the temperature increases, the cleavage of the carbon-bromine bonds is expected. This would release bromine radicals or HBr, which can catalyze further decomposition.

-

Final Stage (Higher Temperature): The final stage would involve the breakdown of the stable carbazole aromatic ring system, leading to the formation of a carbonaceous char residue and various gaseous products.

Caption: Hypothetical thermal decomposition pathway.

Synthesis of Precursor: 3,6-dibromo-9H-carbazole

The target compound is synthesized from the 3,6-dibromo-9H-carbazole precursor. A typical laboratory synthesis for this precursor is outlined below.

Reaction: Bromination of 9H-carbazole.

Materials:

-

9H-Carbazole

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve carbazole in DMF and cool the solution to 0°C.[16]

-

Slowly add a solution of NBS (2.1 equivalents) in DMF to the cooled carbazole solution.[16]

-

Allow the reaction mixture to warm to room temperature and stir overnight.[16]

-

Precipitate the product by adding water to the reaction mixture.

-

Filter the precipitate, wash with water, and dry to obtain 3,6-dibromo-9H-carbazole.[16]

Conclusion

While direct experimental data on the thermal stability of this compound is not currently available, a comprehensive analysis of its constituent chemical moieties provides a strong basis for predicting its thermal behavior. The compound is expected to possess high thermal stability, with decomposition likely initiating above 300°C. The decomposition pathway is hypothesized to begin with the degradation of the N-glycidyl group, followed by de-bromination, and finally, the breakdown of the robust carbazole core at higher temperatures. The experimental protocols for TGA and DSC outlined in this guide provide a clear framework for the empirical validation of these predictions, which is essential for the safe handling, processing, and application of this and related carbazole derivatives in research and industry.

References

- 1. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound 95% | CAS: 85446-05-5 | AChemBlock [achemblock.com]

- 4. Compound 3,6-dibromo-9-[(oxiran-2-yl)methyl]-9H-carbazole - Chemdiv [chemdiv.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. openaccessjournals.com [openaccessjournals.com]

- 12. epfl.ch [epfl.ch]

- 13. etamu.edu [etamu.edu]

- 14. infinitalab.com [infinitalab.com]

- 15. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Electrophilic Bromination of 9-(oxiran-2-ylmethyl)-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of 9-(oxiran-2-ylmethyl)-9H-carbazole, a reaction of significant interest in the synthesis of functionalized carbazole derivatives for applications in medicinal chemistry and materials science. This document details the underlying chemical principles, regioselectivity, experimental protocols, and characterization of the resulting products.

Introduction

Carbazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse biological activities and unique photophysical properties. Brominated carbazoles, in particular, serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials for organic light-emitting diodes (OLEDs). The introduction of a bromine atom onto the carbazole core provides a reactive handle for further functionalization through various cross-coupling reactions.

The target molecule, 9-(oxiran-2-ylmethyl)-9H-carbazole, combines the carbazole nucleus with a reactive epoxide (oxirane) moiety. This epoxide group is a valuable functional handle for introducing side chains that can modulate the biological activity or physical properties of the molecule. The selective bromination of the carbazole ring without affecting the acid-sensitive oxirane ring is a key synthetic challenge that requires carefully controlled reaction conditions. This guide will focus on the methodologies to achieve this selective transformation.

Reaction Mechanism and Regioselectivity

The electrophilic bromination of 9-(oxiran-2-ylmethyl)-9H-carbazole follows a typical electrophilic aromatic substitution (SEAr) mechanism. The carbazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The nitrogen atom, although part of a heterocyclic ring, donates its lone pair of electrons into the aromatic system, activating the ring towards electrophilic substitution.

The regioselectivity of the bromination is dictated by the electronic properties of the carbazole nucleus. The positions most activated by the nitrogen atom are C-3, C-6, C-1, and C-8. Due to steric hindrance from the bulky substituent at the N-9 position, electrophilic attack is sterically and electronically favored at the C-3 and C-6 positions . This leads to the predominant formation of the 3-bromo and 3,6-dibromo derivatives.

The general mechanism for the bromination using N-bromosuccinimide (NBS), a common and convenient brominating agent, is as follows:

-

Generation of the Electrophile: In the presence of a protic or Lewis acid catalyst, or even in a polar solvent, NBS can generate a source of electrophilic bromine (Br⁺).

-

Nucleophilic Attack: The electron-rich carbazole ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the carbazole ring and yielding the brominated product.

dot

Caption: Proposed mechanism for the electrophilic bromination of 9-(oxiran-2-ylmethyl)-9H-carbazole.

Experimental Protocols

The key challenge in the bromination of 9-(oxiran-2-ylmethyl)-9H-carbazole is to achieve selective bromination of the aromatic ring while preserving the integrity of the oxirane ring. Acidic conditions can lead to the opening of the epoxide. Therefore, mild and preferably neutral reaction conditions are recommended.

Synthesis of 3-bromo-9-(oxiran-2-ylmethyl)-9H-carbazole (Monobromination)

This protocol is based on established procedures for the monobromination of N-alkylcarbazoles under mild conditions.

Reagents and Materials:

-

9-(oxiran-2-ylmethyl)-9H-carbazole

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 9-(oxiran-2-ylmethyl)-9H-carbazole in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve 1.0-1.1 equivalents of NBS in anhydrous DMF.

-

Add the NBS solution dropwise to the cooled solution of the carbazole derivative over a period of 30 minutes with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by pouring the mixture into a beaker containing ice-cold water.

-

A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Dissolve the crude product in ethyl acetate and wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-bromo-9-(oxiran-2-ylmethyl)-9H-carbazole.

Synthesis of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole (Dibromination)

This protocol aims for the dibromination at the 3 and 6 positions and is based on procedures for the dibromination of the carbazole core.[1]

Reagents and Materials:

-

9-(oxiran-2-ylmethyl)-9H-carbazole

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Deionized water

-

Dichloromethane (DCM)

-

Hexane

-

Standard laboratory glassware

Procedure:

-

Dissolve 1.0 equivalent of 9-(oxiran-2-ylmethyl)-9H-carbazole in DMF in a round-bottom flask and cool the solution to 0 °C.[1]

-

In a separate flask, dissolve 2.1 equivalents of NBS in DMF.[1]

-

Add the NBS solution dropwise to the carbazole solution.[1]

-

Allow the reaction mixture to warm to room temperature and stir overnight.[1]

-

Pour the reaction mixture into water to precipitate the product.[1]

-

Collect the precipitate by filtration and dry it in the air.[1]

-

Purify the crude product by flash chromatography on silica gel using a dichloromethane/hexane (1:1) eluent to yield this compound.[1]

dot

Caption: General experimental workflow for the electrophilic bromination of 9-(oxiran-2-ylmethyl)-9H-carbazole.

Quantitative Data

| Starting Material | Brominating Agent | Solvent | Product | Yield (%) | Reference |

| 9-ethyl-9H-carbazole | NBS (1.0 eq) | DMF | 3-bromo-9-ethyl-9H-carbazole | 62 | [2] |

| 9H-carbazole | NBS (1.0 eq) | DMF | 3-bromo-9H-carbazole | 47 | [3] |

| 9H-carbazole | NBS (2.1 eq) | DMF | 3,6-dibromo-9H-carbazole | Quantitative | [1] |

Characterization of Products

The successful synthesis of the brominated products can be confirmed by standard analytical techniques.

-

Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. The number and splitting patterns of the aromatic protons will confirm the position of the bromine substituent(s). The characteristic signals of the oxiran-2-ylmethyl group should remain intact.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product and the presence of bromine through its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio).

Expected Spectroscopic Data for 3-bromo-9-ethyl-9H-carbazole (as an analogue): [2]

-

1H NMR (700 MHz, CDCl3) δ: 8.10 (d, J = 7.7 Hz, 1H), 7.63 (d, J = 2.5 Hz, 1H), 7.49 (ddd, J = 8.2, 7.1, 1.1 Hz, 1H), 7.42 (d, J = 8.2 Hz, 1H), 7.35 (d, J = 8.7 Hz, 1H), 7.25 – 7.22 (m, 1H), 7.16 (dd, J = 8.8, 2.5 Hz, 1H), 4.37 (q, J = 7.3 Hz, 2H), 1.45 (t, J = 7.3 Hz, 4H).[2]

Applications in Drug Development and Materials Science

Brominated 9-(oxiran-2-ylmethyl)-9H-carbazoles are valuable building blocks for the synthesis of a wide range of derivatives with potential applications in:

-

Medicinal Chemistry: The carbazole scaffold is a privileged structure in drug discovery. The bromine atom can be replaced with various functional groups through cross-coupling reactions to generate libraries of compounds for screening against different biological targets. The epoxide ring can be opened by various nucleophiles to introduce side chains that can enhance biological activity and improve pharmacokinetic properties.

-

Materials Science: Carbazole derivatives are widely used in the development of organic electronic materials. The introduction of bromine allows for the tuning of the electronic properties of the carbazole core and facilitates the synthesis of polymers and dendrimers for use in OLEDs, organic photovoltaics, and other electronic devices.

Conclusion

The electrophilic bromination of 9-(oxiran-2-ylmethyl)-9H-carbazole is a key transformation for the synthesis of versatile intermediates in drug discovery and materials science. By employing mild reaction conditions, primarily with N-bromosuccinimide in a polar aprotic solvent like DMF at controlled temperatures, it is possible to achieve regioselective bromination at the 3 and 6 positions of the carbazole ring while preserving the integrity of the acid-sensitive oxirane moiety. Careful monitoring and purification are essential to obtain the desired products in high purity. The resulting brominated compounds offer a gateway to a vast array of functionalized carbazole derivatives with tailored properties.

References

Characterization of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole by NMR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) characterization of the compound 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole. Due to the limited availability of published experimental NMR data for this specific molecule, this document presents predicted ¹H and ¹³C NMR data based on the analysis of its structural fragments and comparison with related compounds. It also includes a comprehensive experimental protocol for acquiring and processing the NMR data, intended to guide researchers in the analytical characterization of this and similar molecules.

Molecular Structure and Predicted NMR Data

The structure of this compound consists of a carbazole core substituted with bromine atoms at positions 3 and 6, and an oxiran-2-ylmethyl (glycidyl) group attached to the nitrogen atom.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Data

The expected proton NMR chemical shifts are summarized in the table below. The carbazole protons are expected to show characteristic aromatic signals, while the glycidyl group will exhibit signals in the aliphatic region.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1, H-8 | 7.30 - 7.40 | Doublet | ~8.5 |

| H-2, H-7 | 7.55 - 7.65 | Doublet of Doublets | ~8.5, ~1.8 |

| H-4, H-5 | 8.10 - 8.20 | Doublet | ~1.8 |

| N-CH₂ (a) | 4.40 - 4.50 | Doublet of Doublets | ~15.0, ~3.0 |

| N-CH₂ (b) | 4.25 - 4.35 | Doublet of Doublets | ~15.0, ~6.0 |

| O-CH (oxirane) | 3.20 - 3.30 | Multiplet | - |

| O-CH₂ (a, oxirane) | 2.80 - 2.90 | Doublet of Doublets | ~5.0, ~4.0 |

| O-CH₂ (b, oxirane) | 2.60 - 2.70 | Doublet of Doublets | ~5.0, ~2.5 |

Predicted ¹³C NMR Data

The predicted carbon NMR chemical shifts are outlined below, distinguishing between the aromatic carbons of the carbazole core and the aliphatic carbons of the glycidyl substituent.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3, C-6 | 112 - 114 |

| C-4, C-5 | 111 - 113 |

| C-1, C-8 | 123 - 125 |

| C-2, C-7 | 129 - 131 |

| C-4a, C-4b (quaternary) | 123 - 125 |

| C-8a, C-9a (quaternary) | 139 - 141 |

| N-CH₂ | 47 - 49 |

| O-CH (oxirane) | 50 - 52 |

| O-CH₂ (oxirane) | 44 - 46 |

Experimental Protocols

The following section details the recommended methodology for the NMR characterization of this compound.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used if solubility is an issue.

-

Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectra to the residual solvent peak.

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Spectral Width: Set the spectral width to cover the expected range of proton signals (e.g., 0 to 10 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR Spectroscopy:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum and improve sensitivity.

-

Spectral Width: Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 160 ppm).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient.

-

-

2D NMR Spectroscopy (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and confirm proton assignments.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and confirming the overall structure.

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phase Correction: Manually or automatically correct the phase of the transformed spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

-

Peak Picking: Identify and label the chemical shifts of all peaks.

Logical Workflow for NMR Characterization

The following diagram illustrates the logical workflow for the complete NMR characterization of the target compound.

Caption: Workflow for the synthesis, purification, and NMR characterization.

This guide provides a foundational framework for researchers working with this compound. The predicted data and detailed protocols offer a starting point for the empirical characterization and verification of the structure of this compound.

fundamental reactions of the oxirane ring in carbazole derivatives

An In-depth Technical Guide to the Fundamental Reactions of the Oxirane Ring in Carbazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reactions involving the oxirane (epoxide) ring attached to carbazole derivatives. Carbazole-containing compounds are significant in materials science and medicinal chemistry, exhibiting a range of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2][3] The presence of a reactive oxirane ring offers a versatile handle for synthesizing a wide array of functionalized carbazole derivatives.

This document details the primary reaction pathways, provides quantitative data from key studies, outlines experimental protocols, and presents visual diagrams to clarify complex relationships and workflows.

Core Reaction Mechanisms

The high ring strain of the three-membered epoxide ring makes it susceptible to ring-opening reactions by various reagents.[4] The fundamental reactions of oxirane-containing carbazoles can be broadly categorized into nucleophilic ring-opening (under basic or neutral conditions), acid-catalyzed ring-opening, and ring-opening polymerization.

Nucleophilic Ring-Opening (Base-Catalyzed)

In the presence of a strong nucleophile, the epoxide ring opens via a direct SN2 mechanism.[5][6] The nucleophile attacks one of the electrophilic carbons of the oxirane, leading to the cleavage of a C-O bond.

-

Regioselectivity : The nucleophilic attack predominantly occurs at the less sterically hindered carbon atom of the epoxide.[4][7] This is a key feature of the SN2 pathway.

-

Stereochemistry : The reaction proceeds with an inversion of stereochemistry at the site of attack, resulting in trans or anti products.[4]

-

Common Nucleophiles : A variety of nucleophiles can be employed, including amines, thiols, cyanides, Grignard reagents, and the carbazole anion itself.[4][8][9]

A significant application of this reaction is the synthesis of N-(β-hydroxyalkyl)carbazoles, where the nitrogen atom of a carbazole salt acts as the nucleophile to open an epoxide ring.[8][10] This method provides a direct route to pharmacologically relevant scaffolds.[10]

Acid-Catalyzed Ring-Opening

Under acidic conditions, the reaction mechanism shifts. The epoxide oxygen is first protonated, making it a better leaving group and activating the ring for nucleophilic attack, even by weak nucleophiles like water or alcohols.[4][5]

-

Regioselectivity : The regiochemical outcome depends on the substitution pattern of the epoxide. The reaction exhibits significant SN1 character.[6] The nucleophile preferentially attacks the more substituted carbon atom, as this carbon can better stabilize the developing partial positive charge in the transition state.[4][6][11]

-

Stereochemistry : Similar to the base-catalyzed pathway, the acid-catalyzed opening also results in anti-dihydroxylation, yielding a trans product due to the backside attack of the nucleophile.[5]

This pathway is crucial in the synthesis of various natural products and complex molecules, including carbazole alkaloids like Murrayakonine D, where an acid-catalyzed epoxide ring-opening is a key step.[12]

Ring-Opening Polymerization

Carbazole derivatives containing oxirane functionalities, such as 9-(2,3-epoxypropyl)carbazole (EPK) or 3-[{(oxiran-2-yl)methoxy}methyl]-9-ethyl-9H-carbazole (OMEC), can serve as monomers for ring-opening polymerization.[13][14] This process can be initiated by either cationic or anionic species.

-

Cationic Photopolymerization : This is a widely studied method where photoinitiators (e.g., diaryliodonium or triarylsulfonium salts) generate a strong acid upon UV irradiation, which then initiates the polymerization of the oxirane monomers.[13] This technique is valuable for producing electroactive polymers used in photoreceptors and electroluminescent devices.[13]

-

Anionic Polymerization : While less common for carbazole-containing oxiranes, anionic ring-opening polymerization has also been explored, sometimes leading to polymers with low molecular weight and high polydispersity in non-controlled reactions.

Data Presentation: Regioselective Ring-Opening of Epoxides with Carbazole

The following tables summarize quantitative data from a study on the regioselective ring-opening of various epoxides using the potassium salt of carbazole as the nucleophile.[8]

Table 1: Optimization of Reaction Conditions for Cyclohexene Oxide [8]

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DMF | K₂CO₃ | 100 | 24 | 65 |

| 2 | CH₃CN | K₂CO₃ | 80 | 24 | 45 |

| 3 | DMSO | K₂CO₃ | 100 | 12 | 91 |

| 4 | Dioxane | K₂CO₃ | 100 | 24 | 53 |

| 5 | THF | K₂CO₃ | 65 | 24 | 35 |

| 6 | Toluene | K₂CO₃ | 110 | 24 | 0 |

| 7 | DMSO | KOH | 100 | 10 | 85 |

| 8 | DMSO | NaH | 100 | 12 | 81 |

| 9 | DMSO | K₂CO₃ | 25 | 24 | 25 |

| 10 | DMSO | K₂CO₃ | 150 | 12 | 91 |

Table 2: Synthesis of N-(β-Hydroxyalkyl)carbazoles via Epoxide Ring-Opening [8]

| Entry | Epoxide Substrate | Product | Time (h) | Yield (%) |

| 1 | Propylene oxide | N-(2-hydroxypropyl)carbazole | 12 | 85 |

| 2 | 1,2-Epoxybutane | N-(2-hydroxybutyl)carbazole | 12 | 82 |

| 3 | 1,2-Epoxyhexane | N-(2-hydroxyhexyl)carbazole | 12 | 88 |

| 4 | 1,2-Epoxyoctane | N-(2-hydroxyoctyl)carbazole | 12 | 90 |

| 5 | Styrene oxide | N-(2-hydroxy-2-phenylethyl)carbazole | 10 | 91 |

| 6 | Glycidyl methyl ether | N-(2-hydroxy-3-methoxypropyl)carbazole | 12 | 80 |

| 7 | Glycidyl phenyl ether | N-(2-hydroxy-3-phenoxypropyl)carbazole | 10 | 89 |

| 8 | Epichlorohydrin | N-(3-chloro-2-hydroxypropyl)carbazole | 12 | 75 |

Visualizations of Pathways and Processes

The following diagrams, generated using DOT language, illustrate the key reaction pathways, experimental workflows, and logical relationships discussed.

References

- 1. Review of pharmacological activity in new carbazole compounds. [wisdomlib.org]

- 2. mdpi.com [mdpi.com]

- 3. Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Ring opening of epoxides with C-nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. polimery.ichp.vot.pl [polimery.ichp.vot.pl]

A Technical Guide to the Photophysical Properties of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the anticipated photophysical properties of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole. While specific experimental data for this exact molecule is not extensively published, this guide extrapolates its likely characteristics based on the well-documented behavior of the 3,6-dibromocarbazole core and similarly N-substituted derivatives. Detailed experimental protocols for characterizing such compounds are provided, alongside a discussion of the foundational principles governing their photophysical behavior.

Introduction

The 3,6-dibromocarbazole scaffold is a cornerstone in the fields of materials science and medicinal chemistry.[1] Its rigid, electron-rich heterocyclic structure imparts excellent thermal stability and hole-transporting capabilities, making it a vital component in organic electronic devices like OLEDs and organic solar cells.[1][2] The bromine atoms at the 3 and 6 positions serve as versatile synthetic handles for functionalization, while substitution at the 9-position (nitrogen atom) allows for fine-tuning of solubility and electronic properties.[1][3]

The target molecule, this compound, incorporates an epoxide functional group via an N-alkyl linkage. This reactive epoxide moiety makes it a valuable intermediate for further chemical modifications, particularly in the development of functional polymers or bioconjugates. This guide will outline its expected photophysical properties and provide the necessary protocols for their empirical validation.

Synthesis and Molecular Structure

The synthesis of the title compound begins with the electrophilic bromination of carbazole, typically using N-bromosuccinimide (NBS) in a solvent like DMF, to yield the 3,6-dibromocarbazole core.[1][4][5] This is followed by an N-alkylation step to introduce the oxiran-2-ylmethyl group.

Expected Photophysical Properties

The photophysical properties of carbazole derivatives are dominated by π-π* electronic transitions within the aromatic core.[1] The N-9 substituent, being an alkyl group, is not conjugated with the carbazole ring system and is therefore expected to have a minimal effect on the absorption and emission wavelengths. Its primary influence will be on the molecule's solubility and potential for further reactions.

The core 3,6-dibromocarbazole system typically exhibits strong absorption in the UV region. Fluorescence is expected in the violet-to-blue region of the spectrum. While precise data is unavailable for the title compound, a summary of properties for related N-alkylated and functionalized 3,6-dibromocarbazole derivatives is presented below to provide a comparative baseline.

Table 1: Photophysical Data for Related Carbazole Derivatives

| Compound/Derivative Class | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Solvent/Medium | Reference |

| Carbazole (Parent Core) | ~293, 325, 338 | ~350, 365 | 0.42 | Cyclohexane | [6] |

| 3,6-di-tert-butyl-9H-carbazole Derivatives | ~300-350 | 400 - 600 | High | Various | [7] |

| 2,7-Carbazole-BMes2 Derivative | 340, 406 | 400, 430 | 0.49 | Hexane | [8] |

| PF8Cz Copolymer* | - | ~400 | - | Film | [9] |

Note: PF8Cz is a copolymer derived from 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole. Data reflects the polymer's emission.

Based on this data, this compound is predicted to have absorption maxima between 300-350 nm and a primary fluorescence emission peak in the 380-450 nm range in common organic solvents.

Experimental Protocols for Photophysical Characterization

To empirically determine the photophysical properties, a series of standard spectroscopic techniques should be employed.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ossila.com [ossila.com]

Methodological & Application

Application Notes and Protocols: 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole in Organic Light-Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole derivatives are a cornerstone in the development of high-performance Organic Light-Emitting Diodes (OLEDs) due to their excellent hole-transporting properties, high thermal stability, and wide energy gap. The 3,6-dibromo-9H-carbazole scaffold, in particular, serves as a versatile building block. The bromine atoms at the 3 and 6 positions offer reactive sites for further molecular engineering through various cross-coupling reactions, allowing for the fine-tuning of electronic and physical properties.